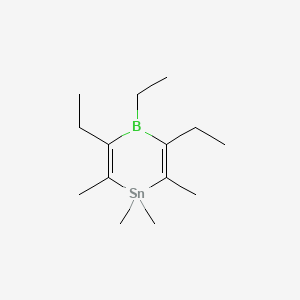
3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine: is a chemical compound that belongs to the class of organostannanes. These compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. The unique structure of this compound includes both tin and boron atoms, making it an interesting subject for research in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine typically involves the reaction of organotin compounds with boron-containing reagents. One common method includes the use of stannylation reactions where tin is introduced into organic molecules. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of the stannaborinine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various stannic and stannous derivatives, as well as substituted organotin compounds.
科学的研究の応用
Chemistry: In chemistry, 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine is used as a precursor for the synthesis of complex organotin compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: The compound’s organotin structure makes it a candidate for research in medicinal chemistry. Organotin compounds have been explored for their antimicrobial and anticancer properties, and this compound may exhibit similar biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
作用機序
The mechanism by which 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin and boron atoms in the compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine: shares similarities with other organotin compounds such as tributyltin and triphenyltin derivatives.
Organoboron Compounds: Compounds like boronic acids and boronates also share similarities due to the presence of boron atoms.
Uniqueness: What sets this compound apart is its dual presence of tin and boron atoms, which imparts unique reactivity and potential applications in various fields. The combination of these elements in a single molecule offers a distinct advantage in catalysis and material science.
特性
CAS番号 |
67521-76-0 |
|---|---|
分子式 |
C14H27BSn |
分子量 |
324.9 g/mol |
IUPAC名 |
3,4,5-triethyl-1,1,2,6-tetramethyl-1,4-stannaborinine |
InChI |
InChI=1S/C12H21B.2CH3.Sn/c1-6-11(7-2)13(10-5)12(8-3)9-4;;;/h6,8,10H2,1-5H3;2*1H3; |
InChIキー |
VXRLIHIGTYCMDR-UHFFFAOYSA-N |
正規SMILES |
B1(C(=C([Sn](C(=C1CC)C)(C)C)C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


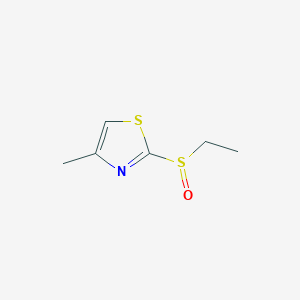
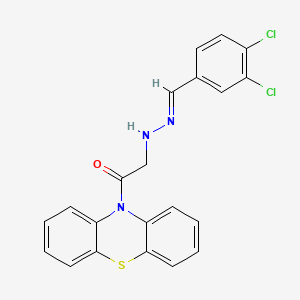
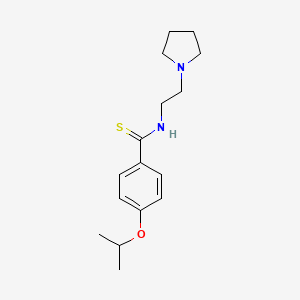

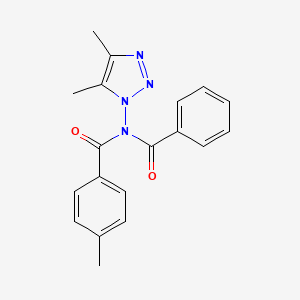
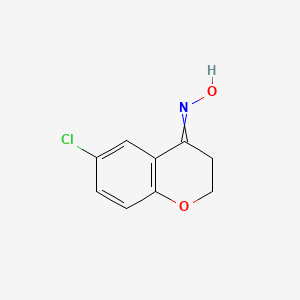
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)

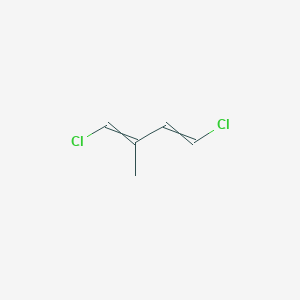
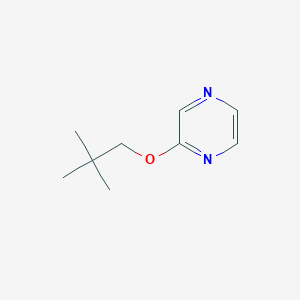


![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
